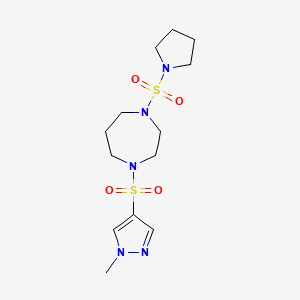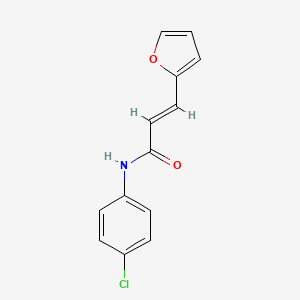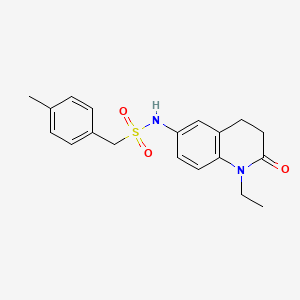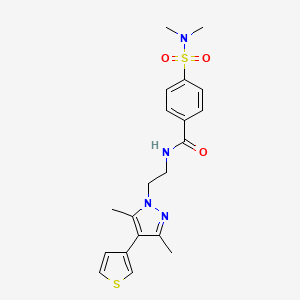
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MPSPD and is a diazepane derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of MPSPD is not fully understood. However, it is thought to inhibit the activity of enzymes involved in the growth of cancer cells and the production of inflammatory mediators. MPSPD has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPSPD has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in the inflammatory response. MPSPD has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPSPD in lab experiments include its potential anti-inflammatory and anti-cancer properties. However, the limitations of using MPSPD in lab experiments include its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on MPSPD. These include:
1. Investigating the potential use of MPSPD in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
2. Studying the mechanisms of action of MPSPD in more detail to better understand its potential therapeutic applications.
3. Developing new methods for synthesizing MPSPD that are more efficient and cost-effective.
4. Investigating the potential use of MPSPD in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, MPSPD is a chemical compound that has potential applications in various fields of scientific research. It has been shown to have anti-inflammatory and anti-cancer properties and has been used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanisms of action of MPSPD and its potential therapeutic applications.
Synthesemethoden
The synthesis of MPSPD can be achieved using various methods, including the reaction of 1,4-diazepane with 1-methyl-1H-pyrazole-4-sulfonyl chloride and pyrrolidine-1-sulfonyl chloride. Another method involves the reaction of 1,4-diazepane with 1-methyl-1H-pyrazole-4-sulfonyl chloride and pyrrolidine-1-sulfonyl chloride in the presence of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
MPSPD has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been used in the development of new drugs for the treatment of various diseases. MPSPD has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O4S2/c1-15-12-13(11-14-15)23(19,20)16-7-4-8-18(10-9-16)24(21,22)17-5-2-3-6-17/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXBHJLDMFKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-2-methylpiperidine](/img/structure/B2793272.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2793274.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2793277.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2793278.png)
![8-(Bromomethyl)dispiro[3.1.36.14]decane](/img/structure/B2793279.png)
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2793280.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2793281.png)

![1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)ethanone](/img/structure/B2793289.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2793291.png)
![N'-(3-chloro-2-methylphenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2793293.png)
![2-Bromo-5,7-dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2793295.png)